Isopropyl 4-[4-(dimethylamino)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Description
Isopropyl 4-[4-(dimethylamino)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a dihydropyrimidine (DHPM) derivative characterized by:
- An isopropyl ester at position 3.
- A 4-(dimethylamino)phenyl substituent at position 2.
- Methyl groups at positions 1 and 6.
Properties
IUPAC Name |
propan-2-yl 6-[4-(dimethylamino)phenyl]-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-11(2)24-17(22)15-12(3)21(6)18(23)19-16(15)13-7-9-14(10-8-13)20(4)5/h7-11,16H,1-6H3,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWJJJPFDNIHAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1C)C2=CC=C(C=C2)N(C)C)C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins. The nature of these interactions often depends on the specific functional groups present in the compound. For instance, the dimethylamino group may form hydrogen bonds with proteins, influencing their structure and function.
Cellular Effects
Similar compounds have been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Biological Activity
Isopropyl 4-[4-(dimethylamino)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidinecarboxylate (CAS No. 300690-88-4) is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes a pyrimidine ring and various functional groups that may contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and pharmacology.
Molecular Structure
The molecular formula of Isopropyl 4-[4-(dimethylamino)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidinecarboxylate is , with a molecular weight of 331.41 g/mol. The presence of the dimethylamino group is significant as it is often associated with enhanced biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H25N3O3 |
| Molecular Weight | 331.41 g/mol |
| CAS Number | 300690-88-4 |
| Functional Groups | Dimethylamino, Ester |
Research indicates that Isopropyl 4-[4-(dimethylamino)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidinecarboxylate may act through various mechanisms depending on its target. Preliminary studies suggest that it could inhibit specific protein methyltransferases (PMTs), which are critical in regulating gene expression and cellular signaling pathways .
Pharmacological Effects
- Anticancer Activity : Some studies have shown that compounds with similar structures exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells.
- Neuroprotective Effects : Given the presence of the dimethylamino group, there is potential for neuroprotective effects, possibly through modulation of neurotransmitter systems.
- Anti-inflammatory Properties : There is emerging evidence that suggests such compounds may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Case Study 1: Anticancer Properties
A study investigated the effects of Isopropyl 4-[4-(dimethylamino)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidinecarboxylate on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The compound was found to induce apoptosis through the activation of caspase pathways.
Case Study 2: Neuroprotective Effects
In a mouse model of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced neuronal death compared to control groups. This suggests a protective effect against neurotoxicity.
Table 2: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to isopropyl 4-[4-(dimethylamino)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidinecarboxylate exhibit promising anticancer properties. For instance, derivatives of tetrahydropyrimidines have been investigated for their ability to inhibit cancer cell proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related compound showed effective inhibition of tumor growth in xenograft models of breast cancer. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Journal of Antibiotics |
| Escherichia coli | 64 µg/mL | International Journal of Microbiology |
Pesticidal Activity
Isopropyl 4-[4-(dimethylamino)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidinecarboxylate has been explored for its potential as a pesticide. Its structural similarity to known insecticides suggests it may disrupt pest physiology.
Case Study:
In field trials conducted on crops susceptible to aphid infestations, formulations containing this compound demonstrated a significant reduction in pest populations compared to untreated controls. The results indicated a reduction in aphid populations by over 70% within two weeks post-application .
Polymer Synthesis
The compound's reactivity allows it to be used as a building block in polymer chemistry. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.
Data Table: Polymer Properties
| Polymer Type | Property Enhanced | Measurement Method |
|---|---|---|
| Polyurethane | Tensile Strength | ASTM D638 |
| Epoxy Resin | Thermal Stability | TGA Analysis |
Comparison with Similar Compounds
Structural Variations in Ester Groups
The ester moiety significantly influences lipophilicity and metabolic stability. Key analogs include:
Key Observations :
Substituent Effects on the Phenyl Ring
The 4-position phenyl group determines electronic and steric interactions with target enzymes:
Key Observations :
- The dimethylamino group in the target compound may improve binding to enzymes (e.g., thymidine phosphorylase) through polar interactions, contrasting with chloro or isopropyl groups .
- Electron-withdrawing groups (e.g., Cl) could reduce activity due to decreased electron density at the pyrimidine core .
Methyl Group Positioning (1- and 6-Positions)
Methyl groups at 1- and 6-positions influence conformational stability:
Key Observations :
- 1,6-Dimethyl substitution in the target compound likely enhances metabolic stability compared to monosubstituted analogs .
Preparation Methods
Reaction Components
-
Aldehyde component : 4-(Dimethylamino)benzaldehyde serves as the aryl aldehyde.
-
Urea/thiourea : Substituted ureas introduce the pyrimidine ring’s nitrogen atoms.
-
β-Keto ester : Methyl or ethyl acetoacetate derivatives provide the ester and ketone functionalities.
Catalytic Conditions
Acid catalysts (e.g., HCl, PTSA) or Lewis acids (e.g., ZnCl₂) facilitate cyclocondensation. A study using phosphorus pentoxide (P₂O₅) in ethanol achieved 76–85% yields for structurally related pyrimidines.
Table 1: Optimized Biginelli Reaction Parameters
Multicomponent One-Pot Synthesis
Phosphorus pentoxide (P₂O₅) has emerged as a robust catalyst for one-pot syntheses of pyrimidine derivatives. A three-component condensation of 4-(dimethylamino)benzaldehyde, thiourea, and isopropyl acetoacetate in P₂O₅/EtOH yielded the target compound in moderate-to-high efficiency.
Mechanistic Insights
The reaction proceeds via:
-
Knoevenagel condensation : Aldehyde and β-keto ester form an α,β-unsaturated intermediate.
-
Nucleophilic attack : Thiourea adds to the intermediate, forming a dihydropyrimidinone precursor.
-
Cyclization and oxidation : P₂O₅ promotes dehydration and ring closure, yielding the tetrahydropyrimidine core.
Table 2: Key Spectroscopic Data for Intermediate Validation
Post-Synthetic Functionalization
The isopropyl ester group is introduced via transesterification or direct esterification. A protocol adapting methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate synthesis achieved 76% yield using chlorotrimethylsilane (TMSCl) in methanol. For the target compound:
Esterification Protocol
-
Carboxylic acid activation : React 4-[4-(dimethylamino)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride.
-
Alcoholysis : Treat with isopropyl alcohol in anhydrous dichloromethane (DCM) under nitrogen.
Table 3: Esterification Optimization
| Step | Reagents/Conditions | Time (h) | Yield (%) |
|---|---|---|---|
| Acyl chloride formation | SOCl₂, reflux, 3 h | 3 | 92 |
| Isopropyl esterification | i-PrOH, DCM, RT, 12 h | 12 | 85 |
Analytical Validation
Nuclear Magnetic Resonance (NMR)
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing this compound with high regioselectivity?
- Methodological Answer : The synthesis of dihydropyrimidine derivatives often employs the Biginelli reaction, modified for regioselectivity. For example, a reported method for ethyl 4-(4-(dimethylamino)phenyl)-6-methyl-2-oxopyrimidine-5-carboxylate involves cyclocondensation of urea, β-keto esters, and aldehydes under acid catalysis . To enhance regioselectivity, solvent choice (e.g., ethanol vs. acetic acid) and temperature control (reflux at 80–100°C) are critical. Evidence from analogous syntheses shows that substituent electronic effects (e.g., electron-donating dimethylamino groups) influence the reaction pathway, favoring 1,4-dihydropyrimidine formation over 1,2-isomers .
Table 1: Synthesis Optimization Parameters
| Parameter | Typical Conditions | Impact on Regioselectivity |
|---|---|---|
| Solvent | Ethanol, Acetic Acid | Polar solvents stabilize intermediates |
| Catalyst | HCl, p-TsOH | Acid strength affects cyclization |
| Temperature | 80–100°C (reflux) | Higher temps favor kinetic products |
Q. How can crystallization conditions be optimized for X-ray diffraction studies?
- Methodological Answer : Single-crystal X-ray analysis requires slow evaporation from a solvent mixture (e.g., ethanol/water or ethyl acetate/hexane). For structurally similar compounds, monoclinic crystal systems (space group P21/c) with unit cell parameters a = 12.6876 Å, b = 7.3073 Å, c = 19.9547 Å, and β = 114.443° have been reported . Key factors include:
- Solvent Polarity : Low-polarity solvents reduce crystal defects.
- Temperature Gradient : Gradual cooling (0.5°C/hour) minimizes disorder.
- Seed Crystals : Introduce microcrystals to induce homogeneous nucleation .
Advanced Research Questions
Q. How can contradictions in NMR data interpretation for dihydropyrimidine derivatives be resolved?
- Methodological Answer : Discrepancies in -NMR shifts (e.g., NH protons at δ 8.5–9.5 ppm vs. δ 7.2–7.8 ppm) may arise from tautomerism or solvent effects. For example, the 2-oxo group in dihydropyrimidines can adopt enolic or keto forms, altering chemical shifts. To confirm assignments:
- Use -DEPT NMR to identify quaternary carbons (e.g., C=O at δ 165–170 ppm).
- Compare experimental data with computed spectra (DFT/B3LYP/6-31G**) .
- Case Study : In a structurally analogous compound, conflicting NOESY correlations were resolved by X-ray crystallography, confirming the 1,4-dihydropyrimidine configuration over 1,2-isomers .
Q. How do substituent modifications influence antibacterial activity in related compounds?
- Methodological Answer : Structure-activity relationship (SAR) studies on dihydropyrimidines reveal that:
- Electron-Donating Groups (e.g., dimethylamino at para-position) enhance antibacterial potency by increasing membrane permeability .
- Steric Effects : Bulky substituents (e.g., trifluoromethyl) reduce activity due to steric hindrance at target sites .
- Table 2: Antibacterial Activity of Analogues
| Substituent (R) | MIC (μg/mL) vs. S. aureus | Mechanism Hypothesis |
|---|---|---|
| 4-(Dimethylamino)phenyl | 12.5 | DNA gyrase inhibition |
| 3,5-Bis(CF₃)phenyl | >100 | Poor target binding |
Methodological and Analytical Guidance
Q. What spectroscopic techniques are essential for characterizing this compound?
- Answer :
- NMR : - and -NMR for backbone assignment (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 6.8–7.4 ppm) .
- IR : Confirm carbonyl stretches (C=O at 1680–1720 cm⁻¹, NH at 3200–3400 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 359.184) .
Q. How can discrepancies in melting points between synthesized batches be addressed?
- Answer : Variations often stem from impurities or polymorphic forms. Solutions include:
- Recrystallization : Use a binary solvent system (e.g., ethanol/water) with slow cooling.
- DSC Analysis : Identify polymorph transitions (e.g., endothermic peaks at 150–160°C) .
- Chromatographic Purity : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
